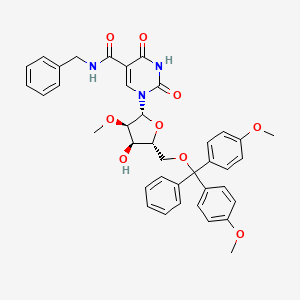

5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine

Descripción general

Descripción

5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine is a nucleoside analog that has garnered significant interest in the field of biomedicine. This compound is characterized by its unique structure, which includes a benzylaminocarbony group, a 2’-O-methyl modification, and a 5’-O-dimethoxytrityl (DMTr) protecting group. The molecular formula of 5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine is C39H39N3O9, and it has a molar mass of 693.75 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine typically involves multiple steps, starting with the protection of the uridine molecule. The 5’-hydroxyl group of uridine is protected with a dimethoxytrityl (DMTr) group, followed by the methylation of the 2’-hydroxyl group to form 2’-O-methyluridine.

Industrial Production Methods

Industrial production of 5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine is carried out under Good Manufacturing Practice (GMP) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent control over reaction conditions and purification steps to achieve a product purity of ≥95%.

Análisis De Reacciones Químicas

Types of Reactions

5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding uridine derivatives.

Reduction: Reduction reactions can be used to modify the benzylaminocarbony group.

Substitution: Nucleophilic substitution reactions can occur at the 5-position of the uridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include various uridine derivatives with modifications at the 5-position, 2’-position, and 5’-position .

Aplicaciones Científicas De Investigación

Chemistry

5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine serves as a crucial building block in the synthesis of complex nucleoside analogs. Its unique modifications allow for the creation of derivatives that can be tailored for specific biochemical applications.

Biology

In biological research, this compound is employed to study nucleic acid interactions and modifications. Its incorporation into oligonucleotides enables researchers to investigate the effects of structural changes on RNA stability and function.

Medicine

The compound has been investigated for its potential antiviral properties, particularly against viruses such as hepatitis C and HIV. Research indicates that it can interfere with viral replication processes by targeting viral polymerases, thereby inhibiting the synthesis of viral RNA and DNA .

Industry

In pharmaceutical development, this compound is utilized in the production of antiviral therapeutics and other pharmaceutical compounds. Its ability to enhance drug efficacy while minimizing degradation makes it a valuable asset in drug formulation.

Case Study 1: Antiviral Activity

Research conducted on the antiviral properties of this compound demonstrated significant activity against hepatitis C virus (HCV). In vitro studies showed that the compound effectively inhibited HCV replication by interfering with the viral polymerase activity .

Case Study 2: Nucleic Acid Interactions

A study focused on the incorporation of this compound into G-rich oligonucleotides revealed insights into its role in stabilizing RNA structures. The modified nucleoside enhanced binding affinity to complementary strands, indicating its potential for use in therapeutic RNA applications .

Mecanismo De Acción

The mechanism of action of 5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine involves its incorporation into nucleic acids, where it can interfere with viral replication processes. The compound targets viral polymerases and inhibits their activity, thereby preventing the synthesis of viral RNA and DNA.

Comparación Con Compuestos Similares

Similar Compounds

2’-O-methyluridine: Lacks the benzylaminocarbony and DMTr groups.

5’-O-DMTr-uridine: Lacks the benzylaminocarbony and 2’-O-methyl modifications.

5-Benzylaminocarbony-uridine: Lacks the 2’-O-methyl and DMTr groups.

Uniqueness

5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine is unique due to its combination of modifications, which enhance its stability and efficacy as a nucleoside analog. The presence of the benzylaminocarbony group provides additional functionalization, while the 2’-O-methyl and 5’-O-DMTr groups offer protection and increased resistance to enzymatic degradation .

Actividad Biológica

5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine is a nucleoside analog that has gained attention for its potential biological activities, particularly in antiviral applications. This compound is characterized by its unique structural modifications, including a benzylaminocarbony group, a 2'-O-methyl modification, and a 5'-O-dimethoxytrityl (DMTr) protecting group. The molecular formula is with a molar mass of 693.75 g/mol.

Chemical Structure and Properties

The structural features of this compound enhance its stability and efficacy as a nucleoside analog. The benzylaminocarbony group provides additional functionalization, while the 2'-O-methyl and 5'-O-DMTr groups offer protection against enzymatic degradation.

The primary mechanism of action involves the incorporation of this compound into nucleic acids, where it interferes with viral replication processes. Specifically, it targets viral polymerases, inhibiting their activity and thus preventing the synthesis of viral RNA and DNA. This mechanism positions it as a promising candidate for antiviral therapies.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral properties, particularly against viruses such as hepatitis C and HIV. It acts by mimicking natural nucleosides, allowing it to be incorporated into viral genomes, which disrupts normal viral replication cycles.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Hepatitis C Virus (HCV) Inhibition : A study demonstrated that this compound effectively inhibits HCV replication in vitro. The inhibition was quantified using viral load assays, showing a dose-dependent response with IC50 values indicating potent antiviral activity .

- HIV Replication : Another research effort focused on the effects of this nucleoside analog on HIV replication in cell cultures. Results indicated that it significantly reduced viral loads compared to untreated controls, suggesting its potential as part of an antiretroviral therapy regimen.

- Mechanistic Studies : Detailed mechanistic studies revealed that the compound's incorporation into viral RNA leads to chain termination during replication, which is critical for its antiviral efficacy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Unique Features | Antiviral Activity |

|---|---|---|

| 2'-O-methyluridine | Lacks benzylaminocarbony and DMTr groups | Limited |

| 5'-O-DMTr-uridine | Lacks benzylaminocarbony and 2'-O-methyl modifications | Moderate |

| 5-Benzylaminocarbony-uridine | Lacks 2'-O-methyl and DMTr groups | Moderate |

The combination of modifications in this compound enhances its stability and resistance to enzymatic degradation compared to other analogs, contributing to its superior biological activity.

Propiedades

IUPAC Name |

N-benzyl-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39N3O9/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-24-32-33(43)34(49-3)37(51-32)42-23-31(36(45)41-38(42)46)35(44)40-22-25-10-6-4-7-11-25/h4-21,23,32-34,37,43H,22,24H2,1-3H3,(H,40,44)(H,41,45,46)/t32-,33-,34-,37-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIQKEYFNJHHIH-TUDCZORBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.